Tipranavir disodium
CAS No.: 191150-83-1
Cat. No.: VC20911500
Molecular Formula: C31H31F3N2Na2O5S
Molecular Weight: 646.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 191150-83-1 |
---|---|
Molecular Formula | C31H31F3N2Na2O5S |
Molecular Weight | 646.6 g/mol |
IUPAC Name | disodium;(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate |
Standard InChI | InChI=1S/C31H32F3N2O5S.2Na/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34;;/h5-14,18,20,25H,3-4,15-17,19H2,1-2H3,(H,37,38);;/q-1;2*+1/p-1/t25-,30-;;/m1../s1 |
Standard InChI Key | ZBWMQTUSVWBMQE-KPHXKKTMSA-M |
Isomeric SMILES | CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] |
SMILES | CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] |
Canonical SMILES | CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] |
Chemical Properties and Structure
Tipranavir disodium is a nonpeptidic HIV protease inhibitor with the chemical formula C31H31F3N2O5S.2Na. As a disodium salt of tipranavir, it has a molecular weight of 646.628 g/mol . The compound was originally developed by Pharmacia & Upjohn (now Pfizer) and is marketed under the trade name Aptivus by Boehringer Ingelheim .
Structural Characteristics
Tipranavir disodium belongs to the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class. Its IUPAC name is disodium (2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-({[5-(trifluoromethyl)pyridin-2-yl]sulfonyl}azanidyl)phenyl]propyl]-3,6-dihydro-2H-pyran-4-olate . The compound has two defined stereocenters, both with absolute stereochemistry .
Physical and Chemical Properties
The physical and chemical properties of tipranavir disodium are summarized in Table 1.
Mechanism of Action
Primary Mechanism
Tipranavir is a non-peptidic HIV-1 protease inhibitor that inhibits the virus-specific processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . This mechanism is central to its antiviral activity and is shared with other HIV protease inhibitors.
Unique Features of Inhibition
Two mechanisms are suggested to explain the potency of tipranavir against resistant HIV strains:
-
Tipranavir binds to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, resulting in increased flexibility. This allows it to fit into the active site of enzymes in viruses that have developed resistance to other protease inhibitors and enables it to adjust to amino acid substitutions at the active site .
-
Tipranavir forms strong hydrogen bonding interactions with the amide backbone of the protease active site Asp30, which may contribute to its activity against resistant viruses .
Antiviral Activity
Pharmacokinetics
Absorption and Bioavailability
Absorption of tipranavir in humans is limited, although no absolute quantification of absorption is available . Tipranavir is a P-glycoprotein (P-gp) substrate, a weak P-gp inhibitor, and appears to be a potent P-gp inducer as well . In vivo data suggest that the net effect of tipranavir/ritonavir at the proposed dose regimen (500/200 mg) is P-gp induction at steady-state, although ritonavir is a P-gp inhibitor .
Distribution and Protein Binding
Tipranavir has an extremely high protein binding rate of 99.9% . This high protein binding affects its distribution and interaction with other drugs.
Metabolism and Elimination
Tipranavir is primarily metabolized by the liver via the cytochrome P450 (CYP) 3A enzyme system . The elimination half-life ranges from 4.8 to 6 hours . The drug is primarily excreted in feces (82.3%) with minimal renal excretion (4.4%) .
Pharmacokinetic Parameters
Table 2 presents the key pharmacokinetic parameters of tipranavir when co-administered with ritonavir.
Clinical Applications
Approved Indications
Tipranavir, co-administered with ritonavir, is indicated for combination antiretroviral treatment of HIV-1 infected patients who are treatment-experienced and infected with HIV-1 strains resistant to more than one protease inhibitor . It was approved by the Food and Drug Administration (FDA) on June 22, 2005, and was approved for pediatric use on June 24, 2008 .
Combination Therapy
Tipranavir should only be taken in combination with ritonavir and other antiretroviral drugs . Ritonavir acts as a pharmacokinetic enhancer to increase tipranavir plasma concentrations . This combination is often referred to as tipranavir/ritonavir or TPV/r.
Dosage and Administration
Recommended Dosage
The recommended dosage for treatment-experienced patients is 500 mg of tipranavir co-administered with 200 mg of ritonavir twice daily . This dosage was defined in the pre-clinical Phase IIb dose optimization study (BI 1182.52) performed in 216 treatment-experienced patients .
Administration Guidelines
Tipranavir should be taken with a meal to enhance absorption . It is available as soft gel capsules containing 250 mg of tipranavir free acid in a self-emulsifying drug delivery system (SEDDS) .
Special Populations
Caution should be exercised when administering tipranavir/ritonavir to patients with mild hepatic impairment (Child-Pugh Class A) because tipranavir concentrations may be increased . Specific dosage adjustments may be necessary for certain patient populations with comorbidities or concomitant medications.
Efficacy in Clinical Studies
Phase II Studies
In study 1182.52, patients replaced their failing protease inhibitor (PI) with tipranavir/ritonavir administered at 3 different doses for 2 weeks and subsequently changed their background regimens . Patients who received 500/200 mg tipranavir/ritonavir showed similar antiviral activity compared with patients treated with 750/200 mg tipranavir/ritonavir, although the latter group experienced 10% more frequent (severe) adverse events after 24 weeks .
In a study involving treatment-naïve patients (n = 31) who received tipranavir or tipranavir/ritonavir monotherapy in different dosages for 14 days, the median decreases in plasma viral load were significantly greater in the ritonavir-boosted arms with a decline of −1.43 log10 copies/mL and −1.64 log10 copies/mL compared to the unboosted tipranavir arm .
Clinical Trial BI-1182.2
This Phase II clinical trial (NCT02238314) evaluated tipranavir and ritonavir in combination with one nucleoside reverse transcriptase inhibitor and one non-nucleoside reverse transcriptase inhibitor in multiple protease inhibitor-experienced HIV patients . The study demonstrated long-term efficacy and safety of tipranavir boosted with ritonavir in HIV-1-infected patients failing multiple protease inhibitor regimens over 80 weeks .
Week 48 Treatment Response
At week 48, patients taking tipranavir/ritonavir were twice as likely to experience a treatment response as those in the control group . The treatment response rate was 33.6% (251/746) in the tipranavir/ritonavir arm and 15.3% (113/737) in the comparator arm (p < 0.001) . More than 80% of patients who achieved a treatment response had week 48 plasma viral loads below 400 copies/mL .
The treatment response was 48.5% (82/169) in patients who took tipranavir/ritonavir plus an optimized background regimen that contained at least one active antiretroviral, such as enfuvirtide, compared to 20.0% (27/135) in patients who took comparator PI/ritonavir plus enfuvirtide .
Drug Interactions
Metabolic Interactions
Tipranavir is metabolized by cytochrome P450 (CYP) 3A and is a substrate of P-glycoprotein (P-gp) . When combined with ritonavir, tipranavir causes inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A, in addition to induction of glucuronidase and P-gp . As a result, drug-drug interactions between tipranavir-ritonavir and other co-administered drugs are a significant concern.
Specific Drug Interactions
Interactions between tipranavir/ritonavir and several drug classes have been specifically evaluated, including:
Enzyme Effects Over Time
A phenotypic cocktail study with 16 healthy volunteers showed varying effects of tipranavir/ritonavir on different enzyme systems over time:
-
No net effect on CYP 2C9 or hepatic P-gp at first dose or steady state
-
No net effect after first dose on CYP 1A2, but moderate induction at steady state
-
Modest inhibition of CYP 2C19 at the first dose, but marked induction at steady state
-
Potent inhibition of CYP 2D6 and both hepatic and intestinal CYP 3A4/5 activities after first dose and at steady state This complex pattern of enzyme effects makes it difficult to predict the net effect of tipranavir administered with ritonavir on oral bioavailability and plasma concentrations of drugs that are dual substrates of CYP 3A and P-gp.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume